molecular formula C13H16ClIO B12596240 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol CAS No. 647033-16-7

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol

Cat. No.: B12596240
CAS No.: 647033-16-7
M. Wt: 350.62 g/mol
InChI Key: CYBCJSVMCAWGHD-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a halogenated alkenol featuring a seven-carbon chain with a double bond at position 1 (C1–C2), substituted at C1 with chlorine and a phenyl group, at C2 with iodine, and an alcohol group at C3. Heavy halogens like iodine may enhance polarizability and nucleophilic substitution tendencies, while the phenyl group could confer steric bulk and aromatic stability .

Properties

CAS No.

647033-16-7

Molecular Formula

C13H16ClIO

Molecular Weight

350.62 g/mol

IUPAC Name

1-chloro-2-iodo-1-phenylhept-1-en-3-ol

InChI

InChI=1S/C13H16ClIO/c1-2-3-9-11(16)13(15)12(14)10-7-5-4-6-8-10/h4-8,11,16H,2-3,9H2,1H3

InChI Key

CYBCJSVMCAWGHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C(C1=CC=CC=C1)Cl)I)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenylheptene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research related to drug development and chemical biology .

Comparison with Similar Compounds

Table 1: Halogenated Alcohol Comparison

Property This compound 1-Chloro-2-[chloro(difluoro)methyl]-...butan-2-ol ()
Molecular Formula C₁₃H₁₅ClIO (hypothesized) C₆H₇Cl₂F₃O
Key Halogens Cl, I Cl, F
Functional Groups Enol, phenyl Tertiary alcohol, branched CF₂Cl
Potential Reactivity Electrophilic substitution (I) Dehydrohalogenation (F/Cl)

Aromatic vs. Heteroaromatic Systems

references 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, a thiophene-containing chalcone derivative. Comparisons include:

  • Substituent Position : Chlorine at the thiophene’s 5-position () vs. iodine at C2 in the target compound suggests divergent electronic effects: iodine’s polarizability could enhance van der Waals interactions compared to chlorine’s inductive withdrawal .

Organophosphorus Esters

describes O-1-ethylheptyl ethylphosphonofluoridate (CAS 624-51-1), an organophosphorus ester with a long alkyl chain. While functionally distinct from the target alcohol, comparisons highlight:

  • Substituent Mobility : The ethylheptyl chain in may enhance lipophilicity, whereas the target’s phenyl and iodine groups could balance hydrophobicity and polar surface area.

Table 2: Backbone and Functional Group Comparison

Compound Backbone Functional Group Key Applications (Inferred)
Target Compound Hept-1-en-3-ol Halogens, phenyl Synthetic intermediates, medicinal chemistry
O-1-ethylheptyl ethylphosphonofluoridate Heptyl Phosphonofluoridate Chemical warfare agents, inhibitors

Research Findings and Implications

  • Reactivity : The iodine substituent in the target compound may facilitate nucleophilic displacement reactions, contrasting with fluorine’s stability in ’s compound.
  • Safety Considerations : Polyhalogenated compounds like those in often require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks, a precaution likely applicable to the target compound .

Biological Activity

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a halogenated organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activities. These compounds can disrupt microbial cell membranes, leading to cell death. A study demonstrated that similar halogenated phenolic compounds showed efficacy against a range of bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, phenolic compounds in general have been shown to interact with cellular signaling pathways, potentially leading to reduced tumor growth .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds with anti-inflammatory properties are of great interest. This compound may modulate inflammatory responses by inhibiting key pro-inflammatory mediators such as cytokines and enzymes involved in inflammation, similar to other phenolic compounds .

The biological activity of this compound is attributed to several mechanisms:

Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels by modulating ROS production, which is critical in cellular signaling and apoptosis.

Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory prostaglandins .

Gene Expression Regulation : Similar compounds have been shown to affect transcription factors like NF-kB, which regulates genes involved in inflammation and cell survival .

Case Studies

Several studies have explored the biological effects of halogenated phenolic compounds similar to this compound:

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against pathogenic bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Cancer Cell Line Studies Showed reduced viability in various cancer cell lines (e.g., breast and colon cancer) when treated with halogenated phenolic compounds .
Inflammation Models In vivo studies indicated a decrease in inflammatory markers in animal models treated with related compounds .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundStructureBiological Activity
Phenolic Compounds Varied structures with hydroxyl groupsAntioxidant, anti-inflammatory, anticancer
Halogenated Phenols Halogen substitutions enhance reactivityIncreased antimicrobial and anticancer activities
Aliphatic Halides Saturated chains with halogensLimited biological activity compared to aromatic systems

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